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Cat. No.: B12771284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of crenolanib in in vivo mouse

xenograft models, focusing on acute myeloid leukemia (AML). The information compiled is

intended to guide researchers in designing and executing preclinical studies to evaluate the

efficacy of crenolanib.

Introduction
Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) that targets FMS-like

tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha

(PDGFRA) and beta (PDGFRB). Activating mutations in FLT3 are common in AML and are

associated with a poor prognosis. Crenolanib has demonstrated efficacy against both internal

tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, making it a

promising therapeutic agent. These protocols outline the methodologies for evaluating

crenolanib in preclinical mouse xenograft models.

Quantitative Data Summary
The following tables summarize the dosages, administration routes, and schedules of

crenolanib used in various in vivo mouse xenograft studies.

Table 1: Crenolanib Dosage and Administration in Mouse Xenograft Models
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Cell Line
Mouse
Strain

Crenolanib
Dosage

Administrat
ion Route

Treatment
Schedule

Reference

MV4-11 NSG 15 mg/kg
Intraperitonea

l (IP)

Once daily,

Monday to

Friday for 3

consecutive

weeks

[1]

MV4-11 NSG 15 mg/kg
Intraperitonea

l (IP)
Once daily [1]

MOLM-13 NSG 15 mg/kg
Intraperitonea

l (IP)

Twice daily, 5

days per

week

[2]

A549 Nude Mice 10 mg/kg
Intraperitonea

l (IP)

Every other

day for

approximatel

y 2 weeks

A549 Nude Mice 20 mg/kg
Intraperitonea

l (IP)

Every other

day for

approximatel

y 2 weeks

Table 2: Vehicle Formulations for Crenolanib Administration
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Administration Route Vehicle Composition Reference

Intraperitoneal (IP)

10% 1-methyl-2-pyrrolidinone

and 90% polyethylene glycol

300

Oral

Formulations using N-Methyl-

2-pyrrolidone (NMP) and

Captisol® have been reported

for similar compounds. A

specific formulation for

crenolanib for oral gavage in

mice was not detailed in the

provided search results.

Experimental Protocols
Protocol 1: Preparation of Crenolanib for Intraperitoneal
Administration
Materials:

Crenolanib besylate powder

1-methyl-2-pyrrolidinone (NMP)

Polyethylene glycol 300 (PEG300)

Sterile, pyrogen-free microcentrifuge tubes

Vortex mixer

Sterile syringes and needles (27-30 gauge)

Procedure:

Vehicle Preparation: Prepare the vehicle solution by mixing 10% 1-methyl-2-pyrrolidinone

and 90% polyethylene glycol 300. For example, to prepare 1 mL of vehicle, mix 100 µL of
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NMP with 900 µL of PEG300.

Crenolanib Dissolution:

Weigh the required amount of crenolanib besylate powder based on the desired final

concentration and the number of animals to be treated.

In a sterile microcentrifuge tube, add the appropriate volume of the prepared vehicle to the

crenolanib powder.

Vortex the mixture thoroughly until the crenolanib is completely dissolved. Gentle warming

may be applied if necessary to aid dissolution.

Final Preparation:

Prepare the solution fresh on each day of dosing.

Draw the required volume of the crenolanib solution into a sterile syringe fitted with a 27-

30 gauge needle for injection.

Protocol 2: Establishment of an AML Cell Line-Derived
Xenograft (CDX) Model (MV4-11 and MOLM-13)
Materials:

MV4-11 or MOLM-13 human AML cell lines

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Sterile phosphate-buffered saline (PBS)

Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)

6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

Sterile syringes and needles (27-gauge)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hemocytometer and trypan blue solution

Procedure:

Cell Culture: Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium at 37°C in a

humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.

Cell Preparation for Injection:

Count the cells using a hemocytometer and assess viability with trypan blue exclusion;

viability should be >95%.

Centrifuge the cells and resuspend the pellet in sterile PBS at the desired concentration. A

common concentration is 5 x 10^6 to 10 x 10^7 cells per 100-200 µL.

(Optional) For subcutaneous injection, mix the cell suspension with an equal volume of

Matrigel® on ice to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the

cell/Matrigel mixture on ice to prevent polymerization.

Tumor Cell Implantation:

Subcutaneous (SC) Injection: Inject 100-200 µL of the cell suspension (with or without

Matrigel®) subcutaneously into the right flank of each mouse using a 27-gauge needle.

Intravenous (IV) Injection (for disseminated leukemia model): Inject 1-5 x 10^6 cells in

100-200 µL of sterile PBS into the lateral tail vein of each mouse.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation (for SC models) or signs of disease

progression (for IV models), such as weight loss, ruffled fur, or hind-limb paralysis.

For SC models, measure tumor volume 2-3 times per week using digital calipers. Tumor

volume can be calculated using the formula: (Length x Width²)/2.

For IV models, engraftment can be monitored by bioluminescence imaging if using

luciferase-expressing cell lines, or by analyzing peripheral blood for the presence of

human CD45+ cells by flow cytometry.
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Initiation of Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³) or

when there is evidence of leukemia engraftment, randomize the mice into treatment and

control groups and begin crenolanib administration as per the desired schedule.

Signaling Pathways and Experimental Workflows
Crenolanib Signaling Pathway
Crenolanib inhibits the receptor tyrosine kinases FLT3 and PDGFR. In AML, constitutively

active mutant FLT3 drives cell proliferation and survival through downstream signaling

pathways including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, as well as STAT5

activation. By inhibiting FLT3, crenolanib blocks these downstream signals, leading to

apoptosis of leukemic cells. Similarly, inhibition of PDGFR can impact tumor growth and

angiogenesis.
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Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Experimental Workflow for a Mouse Xenograft Study
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The following diagram illustrates a typical workflow for an in vivo efficacy study of crenolanib in

a mouse xenograft model.
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Caption: Workflow for crenolanib efficacy testing in a mouse xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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